Cas no 126453-07-4 ((R)-CPP)

(R)-CPP structure
Produktname:(R)-CPP
(R)-CPP Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Piperazinecarboxylicacid, 4-(3-phosphonopropyl)-, (2R)-
- (R)-CPP
- DCPP
- R-(-)-3-(2-CARBOXYPIPERAZIN-4-YL)-PROPYL-1-PHOSPHONIC ACID
- (2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
- D-CPP
- (R)-CCP
- CPP (R)-
- rac-(S*)-2-(2,4-Dichlorophenoxy)propanoic acid
- rac-(2R*)-2-(2,4-Dichlorophenoxy)propionic acid
- rac-(2R*)-2-(2,4-Dichlorophenoxy)propanoic acid
- 3-((R)-Carboxylpiperazin-4-yl)-propyl-1-phosphonic acid
- [3-[(2R)-2-Carboxypiperazin-4-yl]propyl]phosphonic acid
- 3-((R)-2-CARBOXYPIPERAZIN-4-YL)-PROPYL-1-PHOSPHONIC ACID
- Tocris-0247
- HB0021
- NCGC00024515-01
- 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)-
- BDBM50050704
- Tocris-0173
- AKOS024457118
- NCGC00015179-01
- 7RC
- HY-100814
- SR-01000597718
- J-005384
- NCGC00015179-02
- A3QV2VT7SN
- Lopac-C-104
- (R)-4-(3-phosphonopropyl)piperazine-2-carboxylicacid
- (R)-4-(3-Phosphono-propyl)-piperazine-2-carboxylic acid
- (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
- (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid
- DTXSID501208909
- C8H17N2O5P
- NCGC00024482-01
- SCHEMBL1557957
- CS-0020456
- 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)-
- BC168104
- CPP, (R)-
- CPP, (-)-
- CHEMBL47277
- 126453-07-4
- SR-01000597718-1
- UNII-A3QV2VT7SN
- GLXC-27706
- R-CPP
- BRD-K66094457-001-01-5
-
- Inchi: InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
- InChI-Schlüssel: CUVGUPIVTLGRGI-UHFFFAOYSA-N
- Lächelt: P(CCCN1CCNC(C(O)=O)C1)(O)(O)=O
Berechnete Eigenschaften
- Genaue Masse: 252.08761
- Monoisotopenmasse: 252.088
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 5
- Komplexität: 292
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -6.8
- Oberflächenladung: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 110A^2
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 1.408
- Siedepunkt: 546.7°C at 760 mmHg
- Flammpunkt: 284.4°C
- Brechungsindex: 1.53
- PSA: 110.1
- Löslichkeit: Nicht verfügbar
(R)-CPP Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12714-1mg |
(R)-CPP |
126453-07-4 | 98% | 1mg |
¥592.00 | 2023-09-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-10mg |
(R)-CPP |
126453-07-4 | 98% | 10mg |
¥1947.90 | 2023-09-03 | |
Biosynth | BC168104-1 mg |
(R)-CPP |
126453-07-4 | 1mg |
$115.50 | 2023-01-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-50mg |
(R)-CPP |
126453-07-4 | 98% | 50mg |
¥6299.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-5mg |
(R)-CPP |
126453-07-4 | 98% | 5mg |
¥1199.90 | 2023-09-03 | |
1PlusChem | 1P000T9Y-5mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 5mg |
$224.00 | 2024-07-09 | |
1PlusChem | 1P000T9Y-25mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 25mg |
$827.00 | 2023-12-25 | |
Ambeed | A263012-50mg |
(R)-4-(3-Phosphonopropyl)piperazine-2-carboxylic acid |
126453-07-4 | 98% | 50mg |
$484.0 | 2025-03-03 | |
MedChemExpress | HY-100814-1mg |
(R)-CPP |
126453-07-4 | ≥95.0% | 1mg |
¥2550 | 2024-04-20 | |
A2B Chem LLC | AA37142-1mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 1mg |
$34.00 | 2024-04-20 |
(R)-CPP Verwandte Literatur
-
1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivityYuji Kazuta,Ryuichi Tsujita,Shigeo Uchino,Noriko Kamiyama,Daisuke Mochizuki,Kanako Yamashita,Yutaka Ohmori,Akitake Yamashita,Tamotsu Yamamoto,Shinich Kohsaka,Akira Matsuda,Satoshi Shuto J. Chem. Soc. Perkin Trans. 1 2002 1199
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:126453-07-4)(R)-CPP

Reinheit:99%/99%/99%/99%/99%
Menge:1mg/10mg/25mg/50mg/100mg
Preis ($):173.0/208.0/250.0/363.0/616.0